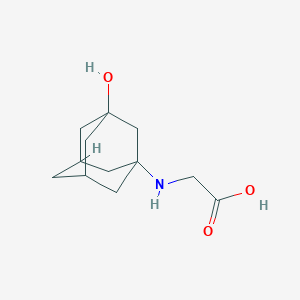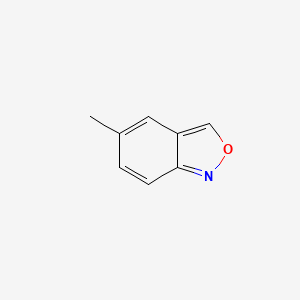
Acide 2-((3-hydroxyadamantan-1-yl)amino)acétique
Vue d'ensemble
Description
“2-((3-Hydroxyadamantan-1-yl)amino)acetic acid”, also known as Boc-3-hydroxy-1-adamantyl-D-glycine, is a synthetic derivative with the CAS number 361442-00-4 . It can be used as a working standard or secondary reference standard .
Molecular Structure Analysis
The molecular formula of “2-((3-Hydroxyadamantan-1-yl)amino)acetic acid” is C12H19NO3 . The InChI code is 1S/C12H19NO3/c14-10(15)6-13-11-2-8-1-9(3-11)5-12(16,4-8)7-11/h8-9,13,16H,1-7H2,(H,14,15) .Physical and Chemical Properties Analysis
The molecular weight of “2-((3-Hydroxyadamantan-1-yl)amino)acetic acid” is 225.29 . It is a solid at room temperature . The compound has a high GI absorption, is a P-gp substrate, and is not an inhibitor of various cytochrome P450 enzymes . It has a Log Po/w (iLOGP) of 1.59, indicating its lipophilicity .Applications De Recherche Scientifique
Synthèse de dérivés adamantanes insaturés
Le composé joue un rôle crucial dans la synthèse de dérivés adamantanes insaturés . Ces dérivés sont importants pour le développement de nouvelles méthodes de préparation et de réactions de polymérisation . Ils sont également utilisés comme matières premières pour la synthèse de divers dérivés adamantanes fonctionnels, monomères, combustibles et huiles thermostables et à haute énergie, composés bioactifs, produits pharmaceutiques et polymères volumineux de type diamant plus élevés tels que les diamantinoïdes .
Calculs de chimie quantique
Le composé est utilisé dans les calculs de chimie quantique pour étudier la structure électronique des dérivés adamantanes et pour élucider les mécanismes de leurs transformations chimiques et catalytiques .
Synthèse de 1,3-bis(3-R-adamantan-1-yl)acétones symétriques
Le composé est utilisé dans la synthèse de 1,3-bis(3-R-adamantan-1-yl)acétones symétriques . Ces acétones sont des produits intermédiaires clés dans la synthèse d'oléfines encombrées et de 1,2-dialkylcyclopropénones, qui sont largement utilisées pour la préparation de sels de cyclopropénium et de vinylcyclopropènes .
Auto-acylation
Le composé est utilisé dans les processus d'auto-acylation . Par exemple, l'auto-acylation de l'acide 2-(3-hydroxyadamantan-1-yl)acétique promue par TfOH/TFAA et l'adamylation ultérieure des nucléophiles carbone et azote avec la 1,3-bis(3-hydroxyadamantan-1-yl)propan-2-one résultante dans l'acide trifluoroacétique fournissent une méthode efficace de synthèse de 1,3-bis(3-R-adamantan-1-yl)acétones fonctionnellement substituées symétriques .
Synthèse de (3-hydroxyadamantan-1-yl)méthanols
Le composé est utilisé dans la synthèse de (3-hydroxyadamantan-1-yl)méthanols .
Inhibition de l'enzyme DPP-4
Le composé réduit efficacement les taux élevés de glucose sanguin en inhibant l'activité de l'enzyme DPP-4, qui joue un rôle vital dans l'homéostasie du glucose sanguin .
Safety and Hazards
The compound is labeled with the signal word “Warning” and has the hazard statement H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Propriétés
IUPAC Name |
2-[(3-hydroxy-1-adamantyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c14-10(15)6-13-11-2-8-1-9(3-11)5-12(16,4-8)7-11/h8-9,13,16H,1-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZTVAMKEHAGGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1032564-18-3 | |
| Record name | 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1032564183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-((3-HYDROXYADAMANTAN-1-YL)AMINO)ACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JZB9AHA39 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl 3-formyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1444752.png)








![6-fluoro-3-(4-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)-1H-1,2,3-triazol-1-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1444765.png)

![Ethanone, 1-[4-(2-azidoethoxy)-3-methoxyphenyl]-](/img/structure/B1444768.png)

